N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14969197
Molecular Formula: C17H21N5O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O3 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(3-propan-2-yloxypropyl)acetamide |
| Standard InChI | InChI=1S/C17H21N5O3/c1-12(2)25-9-3-6-18-16(23)11-21-8-5-14-13(17(21)24)10-19-15-4-7-20-22(14)15/h4-5,7-8,10,12H,3,6,9,11H2,1-2H3,(H,18,23) |
| Standard InChI Key | UNAVZLJWNJIGCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCCNC(=O)CN1C=CC2=C(C1=O)C=NC3=CC=NN23 |
Introduction
N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are known for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The compound's structure features a pyrazolo-pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Synthesis
The synthesis of such heterocyclic compounds typically involves multi-step organic reactions. A common approach is the use of retrosynthetic analysis, which helps chemists identify feasible synthetic pathways by deconstructing the target molecule into simpler precursors. The specific synthesis details for N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide are not widely documented, but similar compounds often require careful control of reaction conditions to achieve high yields and selectivity.
Research Findings and Potential Applications
Given the lack of specific research findings on this compound, its potential applications can be inferred from related compounds. These include roles in anti-cancer and anti-inflammatory therapies due to their ability to interact with biological targets such as enzymes involved in DNA replication or inflammatory pathways.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 343.4 g/mol |
| Molecular Formula | Not explicitly reported |
| Chemical Structure | Pyrazolo-pyrimidine core with acetamide and isopropoxypropyl groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume